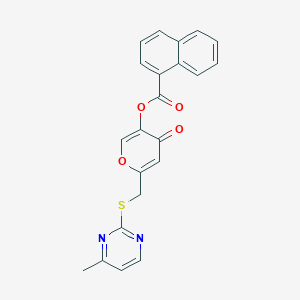

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate

Description

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4S/c1-14-9-10-23-22(24-14)29-13-16-11-19(25)20(12-27-16)28-21(26)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWXQDVCKWOFPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is a complex organic compound characterized by its unique structural features, including a pyrimidine ring and a pyranone moiety. Its molecular formula is with a molecular weight of approximately 382.5 g/mol. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.

Chemical Structure and Properties

The compound's structure consists of multiple functional groups that contribute to its potential biological activity. The presence of sulfur in the thioether linkage and the pyrimidine ring enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.5 g/mol |

| Structural Features | Pyrimidine, Pyranone |

The biological activity of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is primarily linked to its interactions with various biological targets, such as enzymes and receptors. The thioether and pyrimidine moieties are crucial for binding at active sites, potentially modulating enzymatic activity. Furthermore, the naphthoate group may enhance cell permeability, facilitating therapeutic effects.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of pyranones have been shown to possess activity against a range of bacterial strains.

Anticancer Properties

Research has suggested that compounds containing pyranone structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyranone derivatives, including those structurally similar to 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Activity : In vitro studies conducted on cancer cell lines revealed that compounds similar to this pyranone effectively reduced cell viability and induced apoptosis. The study concluded that the structural features of these compounds are critical for their anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the functional groups significantly affect the biological activity of pyranone derivatives. For example, increasing the hydrophobicity of substituents tends to enhance bioactivity due to improved membrane permeability.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo... | Antimicrobial, Anticancer | Thioether linkage enhances reactivity |

| 5-Methylisoxazole Derivatives | Antimicrobial | Isoxazole ring contributes to activity |

| Chlorophenyl Derivatives | Varies in biological effects | Different core structures influence activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Notes:

- Molecular weights are calculated based on formula and substituents.

- The naphthoate and cinnamate esters differ in aromatic bulk, impacting membrane permeability and target binding .

Pharmacological and Toxicological Insights

- Analgesic Activity : The structurally related 6-[(1-naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidine demonstrated superior analgesic activity compared to reference drugs in acetic acid-induced writhing tests (). While the naphthoate derivative lacks direct data, its 1-naphthoate group may enhance affinity for pain-related targets (e.g., COX enzymes or opioid receptors) due to increased lipophilicity .

- Toxicity Profile: The LD₅₀ of >2000 mg/kg for the chloropyrazolopyrimidine analog suggests low acute toxicity for naphthyl-containing thioethers . However, esterified pyranones (e.g., phthalate derivatives) may exhibit variable toxicity due to metabolic hydrolysis products .

Physicochemical Properties and Solubility

- Hydrophobicity : The 1-naphthoate ester increases logP compared to cinnamate or phthalate analogs, reducing aqueous solubility but enhancing lipid bilayer penetration .

- Stability : Thioether linkages (e.g., pyrimidin-2-ylthio) are generally stable under physiological conditions but may undergo oxidative metabolism in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.